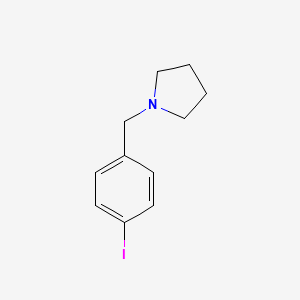

1-(4-Iodobenzyl)pyrrolidine

Description

BenchChem offers high-quality 1-(4-Iodobenzyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Iodobenzyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-iodophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHZJYCRHTZBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594619 | |

| Record name | 1-[(4-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858676-60-5 | |

| Record name | 1-[(4-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-(4-Iodobenzyl)pyrrolidine as a High-Value Synthon in Modular Drug Design

Topic: Potential Applications of 1-(4-Iodobenzyl)pyrrolidine in Research Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Radiochemists, and Drug Discovery Specialists

Executive Summary

1-(4-Iodobenzyl)pyrrolidine (CAS: 858676-60-5) represents a "privileged structure" intermediate in medicinal chemistry. Its utility stems from its bifunctional nature: it possesses a basic pyrrolidine headgroup (a common pharmacophore for GPCR and transporter binding) and a para-iodophenyl tail (a highly reactive handle for palladium-catalyzed cross-coupling).

This guide analyzes the compound's application in Diversity-Oriented Synthesis (DOS), specifically for generating biaryl libraries targeting Histamine H3 receptors and Sigma receptors. Furthermore, we explore its under-utilized potential as a precursor for radioiodinated SPECT/PET tracers.

Chemical Architecture & Reactivity Profile

Structural Logic

The molecule consists of a tertiary amine (pyrrolidine) linked via a methylene spacer to an aryl iodide.

-

The Pyrrolidine Head: Acts as a canonical cation-pi interactor in receptor binding pockets (pKa ~9.5). It mimics the side chains of proline or lysine in biological contexts.

-

The Aryl Iodide Handle: The iodine atom at the para position is the critical feature. Unlike its bromide or chloride counterparts, the C–I bond is weaker and more polarizable, facilitating faster oxidative addition to Pd(0) species. This allows cross-coupling reactions to proceed under milder conditions, preserving the integrity of the basic amine.

Stability Considerations

While the pyrrolidine ring is robust, the benzylic amine is susceptible to oxidation (N-oxide formation) if stored improperly. The aryl iodide is light-sensitive.

-

Storage Protocol: Store at 2–8°C under argon, protected from light.

-

Handling: Avoid prolonged exposure to Lewis acids which may complex with the pyrrolidine nitrogen, potentially inhibiting catalytic cycles unless the amine is protonated or scavenged.

Synthetic Utility: Divergent Library Generation

The primary application of 1-(4-Iodobenzyl)pyrrolidine is as a "hub" molecule. Using the iodine handle, researchers can rapidly generate libraries of 4-substituted benzylpyrrolidines.

The Suzuki-Miyaura Advantage

The Suzuki-Miyaura coupling is the gold standard for derivatizing this scaffold. The reaction couples the aryl iodide with aryl boronic acids to create biaryl systems.

-

Relevance: Biaryl-methyl-amines are structural motifs found in potent H3 antagonists and dopamine transporter inhibitors.

-

Mechanistic Insight: The free amine on the pyrrolidine can coordinate to palladium, poisoning the catalyst. Therefore, protocols using bulky phosphine ligands (like SPhos or XPhos) or ligand-free conditions with specific bases are required to prevent catalyst deactivation.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates how this single precursor feeds into multiple high-value chemical spaces.

Figure 1: Divergent synthesis pathways utilizing the aryl iodide handle for library generation.

Medicinal Chemistry Applications

Histamine H3 Receptor Antagonists

The H3 receptor is a key target for cognitive disorders (Alzheimer’s, ADHD). A classic pharmacophore for H3 antagonists involves a basic amine (pyrrolidine) connected via a spacer to a lipophilic core.

-

Application: 1-(4-Iodobenzyl)pyrrolidine serves as the "left-hand side" (LHS) of these molecules. By coupling the iodine to various heteroaromatics, researchers can optimize the "right-hand side" (RHS) for metabolic stability and potency.

Sigma-1 Receptor Ligands

Sigma-1 receptors modulate calcium signaling and cell survival. High-affinity ligands often feature N-benzyl amines.

-

Strategy: The iodine atom allows for the introduction of hydrophobic bulk (e.g., naphthyl or biphenyl groups) required to fill the hydrophobic pocket of the Sigma-1 receptor.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Reductive Amination)

If the material is not purchased, it is best synthesized via reductive amination to ensure freshness.

Reagents: 4-Iodobenzaldehyde, Pyrrolidine, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).

-

Preparation: Dissolve 4-iodobenzaldehyde (1.0 equiv) in DCE (0.2 M).

-

Amine Addition: Add pyrrolidine (1.1 equiv). Stir for 30 minutes at room temperature to allow imine formation.

-

Reduction: Add STAB (1.5 equiv) portion-wise.

-

Quench & Workup: Stir for 12 hours. Quench with sat. NaHCO3. Extract with DCM.

-

Purification: The product is an amine; purify via acid-base extraction or silica chromatography (DCM/MeOH/NH3).

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized to prevent Pd-poisoning by the pyrrolidine nitrogen.

Reagents: 1-(4-Iodobenzyl)pyrrolidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (2.0 equiv). Solvent System: Dioxane:Water (4:1).

| Step | Action | Rationale |

| 1 | Charge reaction vessel with the iodide, boronic acid, and K2CO3. | Base is required to activate the boronic acid to the boronate species. |

| 2 | Degas solvents (sparge with Argon for 15 mins). | Oxygen removal is critical to prevent Pd oxidation and homocoupling. |

| 3 | Add Pd(dppf)Cl2 catalyst under Argon flow. | The bidentate dppf ligand prevents the Pd from coordinating tightly to the pyrrolidine amine. |

| 4 | Heat to 80°C for 4–12 hours. | Thermal energy is required for the transmetallation step. |

| 5 | Filter through Celite and concentrate. | Removes palladium black residues. |

Radiopharmaceutical Potential (I-123/I-124)

The presence of a stable iodine-carbon bond makes this molecule a candidate for isotopic exchange.

-

SPECT Imaging: Substitution of stable

with -

Method: Copper(I)-catalyzed nucleophilic exchange.

References

-

Structure-Activity Relationships in H3 Antagonists

- Title: "Design and synthesis of non-imidazole histamine H3 receptor antagonists."

- Source: Journal of Medicinal Chemistry.

- Context: Establishes the N-benzylpyrrolidine moiety as a critical pharmacophore for H3 binding.

-

URL:[Link]

-

Suzuki Coupling Methodologies for Amines

- Title: "Suzuki-Miyaura Cross-Coupling of α-Boryl

- Source: White Rose eTheses (University of York).

- Context: Discusses catalyst selection (Pd(dppf)Cl2) when coupling substrates containing basic pyrrolidine nitrogens.

-

URL:[Link]

-

Pyrrolidine in Drug Discovery

- Title: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."

- Source: Biomolecules (MDPI).

- Context: Reviews the broad biological activity of pyrrolidine derivatives, valid

-

URL:[Link]

- Commercial Availability & Properties: Title: "1-(4-Iodobenzyl)pyrrolidine Product Page." Source: ChemicalBook. Context: Verifies CAS 858676-60-5 and physical properties for experimental planning.

Sources

An In-Depth Technical Guide to the Predicted Mechanism of Action of 1-(4-Iodobenzyl)pyrrolidine: A High-Affinity Ligand for the Dopamine Transporter

Abstract

This technical guide outlines the predicted mechanism of action for the novel compound, 1-(4-Iodobenzyl)pyrrolidine. Based on a comprehensive analysis of its core chemical scaffolds—an N-benzylpyrrolidine moiety—we hypothesize that this molecule functions as a potent and selective inhibitor of the human Dopamine Transporter (DAT). The presence of a 4-iodo substituent on the benzyl ring is predicted to significantly enhance binding affinity and provides a strategic site for radiolabeling, suggesting a secondary potential application as a Single-Photon Emission Computed Tomography (SPECT) imaging agent for the central nervous system. This document provides the theoretical framework for this hypothesis, details a rigorous, multi-phase experimental validation strategy, and offers step-by-step protocols for key in vitro and in vivo assays designed to elucidate the compound's precise pharmacological profile.

Introduction: Structural Rationale and Central Hypothesis

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs that target the central nervous system (CNS).[1][2][3][4][5] Its saturated, non-planar structure allows for precise three-dimensional arrangements of pharmacophoric elements, enabling high-affinity interactions with specific biological targets.[1] When functionalized with an N-benzyl group, the resulting N-benzylpyrrolidine derivatives have frequently been associated with significant activity at monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6]

The subject of this guide, 1-(4-Iodobenzyl)pyrrolidine, combines this well-established N-benzylpyrrolidine core with a strategically placed iodine atom at the 4-position of the benzyl ring. This modification is critical for two reasons:

-

Enhanced Binding Affinity: Halogenation, particularly with larger halogens like iodine, can increase the hydrophobicity of a ligand. This often enhances binding affinity to transporter sites, which possess hydrophobic pockets.[7][8]

-

Potential for Radiotracer Development: The iodine atom provides a direct site for the introduction of radioactive isotopes, such as Iodine-123 (¹²³I), a common radionuclide for SPECT imaging. Radiolabeled meta-iodobenzylguanidine (MIBG) is a well-known example of a compound used for imaging tumors of neural crest origin, highlighting the utility of iodinated benzyl groups in diagnostic agents.[9]

Based on these structural features, our central hypothesis is that 1-(4-Iodobenzyl)pyrrolidine acts as a high-affinity, competitive inhibitor of the human Dopamine Transporter (DAT). This inhibition is predicted to block the reuptake of dopamine from the synaptic cleft, thereby increasing extracellular dopamine concentrations and modulating dopaminergic neurotransmission.

Proposed Mechanism of Action: Competitive Inhibition of the Dopamine Transporter

The dopamine transporter is a sodium-chloride dependent integral membrane protein responsible for the reuptake of dopamine from the synapse back into presynaptic neurons.[10] This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis.[10] Inhibitors of DAT, such as cocaine, block this reuptake mechanism, leading to a rapid increase in synaptic dopamine levels, which is primarily responsible for their psychostimulant effects.[10]

We predict that 1-(4-Iodobenzyl)pyrrolidine binds to the same site on the DAT as dopamine and other known inhibitors like cocaine, thereby acting as a competitive antagonist to dopamine transport. The N-benzylpyrrolidine scaffold likely orients the molecule within the DAT binding pocket, while the 4-iodophenyl moiety engages in hydrophobic interactions that stabilize the ligand-transporter complex and confer high affinity.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A pharmacological guide to medicines which interfere with the biodistribution of radiolabelled meta-iodobenzylguanidine (MIBG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Structural Elucidation and Analytical Characterization of 1-(4-Iodobenzyl)pyrrolidine

Executive Summary

This technical guide provides a definitive reference for the spectroscopic characterization of 1-(4-Iodobenzyl)pyrrolidine (CAS: 120562-47-2). As a tertiary amine featuring a para-substituted aryl iodide, this molecule serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions targeting CNS-active pharmacophores.

This document moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish this compound from common impurities (e.g., de-iodinated byproducts or oxidized N-oxides).

Synthesis & Analytical Workflow

To understand the impurity profile and spectral nuances, one must understand the genesis of the sample. The most robust synthesis route is the reductive amination of 4-iodobenzaldehyde with pyrrolidine.

Process Logic Diagram

The following workflow illustrates the critical path from precursors to validated data, highlighting the specific purification steps required to ensure spectroscopic fidelity.

Figure 1: Synthesis and analytical workflow ensuring removal of aldehyde precursors prior to spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

NMR is the primary tool for structural confirmation. The para-substitution and the specific electronic effects of the iodine atom provide diagnostic signals.

1H NMR Data (400 MHz, CDCl3)

The proton spectrum exhibits a classic AA'BB' aromatic system and distinct aliphatic multiplets for the pyrrolidine ring.

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Ar-H (ortho to I) | 7.64 | Doublet (d) | 2H | 8.2 | Deshielded by Iodine (inductive/anisotropic). |

| Ar-H (meta to I) | 7.08 | Doublet (d) | 2H | 8.2 | Ortho to the electron-donating alkyl-amine group. |

| Benzylic CH2 | 3.58 | Singlet (s) | 2H | - | Diagnostic singlet; confirms N-alkylation. |

| Pyrrolidine | 2.48 - 2.52 | Multiplet (m) | 4H | - | Protons adjacent to Nitrogen. |

| Pyrrolidine | 1.76 - 1.80 | Multiplet (m) | 4H | - | Ring protons remote from Nitrogen. |

Technical Note: The chemical shift of the aromatic protons is critical. If the doublet at 7.64 ppm shifts upfield to ~7.2 ppm, it indicates de-iodination (formation of 1-benzylpyrrolidine), a common side reaction if catalytic hydrogenation is attempted instead of hydride reduction.

13C NMR Data (100 MHz, CDCl3)

The Carbon-13 spectrum reveals a counter-intuitive feature: the Heavy Atom Effect .[1] While halogens are electronegative, the large electron cloud of Iodine causes diamagnetic shielding, shifting the attached carbon significantly upfield.

| Carbon Environment | Shift ( | Assignment Logic |

| Ar-C (ipso to N-alkyl) | 139.5 | Quaternary; connectivity point to the benzyl chain. |

| Ar-C (ortho to I) | 137.2 | High intensity CH signal. |

| Ar-C (meta to I) | 130.8 | High intensity CH signal. |

| Ar-C (ipso to I) | 92.4 | Diagnostic: Shielded by Iodine (Heavy Atom Effect). |

| Benzylic CH2 | 60.1 | Chemical shift typical for C-N connectivity. |

| Pyrrolidine | 54.1 | Adjacent to Nitrogen. |

| Pyrrolidine | 23.4 | Remote methylene carbons. |

Mass Spectrometry (MS)[8][9]

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern driven by the stability of the pyrrolidine ring.

Technique: GC-MS (EI, 70 eV) or ESI-MS (+ve mode).

-

Molecular Ion (

): m/z 287.0 -

Base Peak: m/z 70.0 (Pyrrolidinium ion)

Fragmentation Pathway Logic

The molecule fragments primarily through

Figure 2: Primary fragmentation pathways. The formation of the m/z 70 ion is the dominant process in EI-MS.

Infrared (IR) Spectroscopy[2][4][10]

IR is used primarily to confirm the absence of starting materials (e.g., the carbonyl of the aldehyde).

-

C-H Stretch (Aromatic): 3020–3060 cm

(Weak). -

C-H Stretch (Aliphatic): 2780–2970 cm

(Multiple bands, "Bohlmann bands" often visible due to lone pair anti-periplanar interaction). -

Ar-C=C Stretch: 1480, 1585 cm

. -

C-N Stretch: 1120–1150 cm

. -

Ar-I Stretch: ~500 cm

(Often obscured in fingerprint region, but distinct if compared to non-iodinated analog). -

Critical Absence: No peak at 1690–1700 cm

(Aldehyde C=O) and no broad band at 3300–3500 cm

Experimental Protocol: Reductive Amination

To generate the sample characterized above, the following self-validating protocol is recommended. This method minimizes the risk of over-reduction (de-iodination).

Reagents:

-

4-Iodobenzaldehyde (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Imine Formation: Dissolve 4-iodobenzaldehyde in DCM (0.2 M concentration). Add pyrrolidine. Stir at room temperature for 30 minutes. Checkpoint: Solution may warm slightly; ensuring imine formation before adding hydride reduces alcohol byproducts.

-

Reduction: Add STAB portion-wise over 10 minutes. Stir for 4–12 hours.

-

Quench: Add saturated aqueous NaHCO

. -

Workup: Extract the organic layer. Wash with brine. Dry over Na

SO -

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO

; Hexanes/EtOAc gradient). Note: The free base may streak on silica; adding 1% Triethylamine to the eluent prevents this.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Reference for pyrrolidine fragmentation patterns). Available at: [Link]

-

PubChem Database. (2023). Compound Summary for 1-(4-Iodobenzyl)pyrrolidine. National Library of Medicine. Available at: [Link]

Sources

Solubility Profiling and Physicochemical Characterization of 1-(4-Iodobenzyl)pyrrolidine

The following technical guide details the solubility profile, physicochemical properties, and characterization protocols for 1-(4-Iodobenzyl)pyrrolidine .

Executive Summary & Compound Architecture

1-(4-Iodobenzyl)pyrrolidine (CAS: 858676-60-5) is a tertiary amine intermediate frequently employed in medicinal chemistry for structure-activity relationship (SAR) exploration and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

Its solubility behavior is governed by two competing structural motifs: the lipophilic 4-iodobenzyl moiety and the basic, polarizable pyrrolidine ring. Understanding this duality is critical for optimizing reaction yields, purification (crystallization/extraction), and formulation.

Physicochemical Snapshot

| Property | Value / Descriptor | Mechanistic Implication |

| Molecular Formula | C₁₁H₁₄IN | Moderate MW (287.14 g/mol ) facilitates good permeability. |

| Physical State | Low-melting solid or viscous oil | Prone to "oiling out" during aqueous workups. |

| pKa (Predicted) | ~9.5 (Pyrrolidine N) | pH-Dependent Solubility: Highly soluble in acidic media; poorly soluble in basic media. |

| LogP (Predicted) | ~3.2 – 3.8 | Lipophilic; prefers organic phases (DCM, EtOAc) over water. |

| H-Bond Donors | 0 | Lack of donors limits water solubility in the neutral state. |

Solubility Landscape: Solvent Compatibility Matrix

The following data synthesizes empirical trends observed in N-benzylpyrrolidine analogs and standard solubility principles for aryl-alkyl amines.

A. Organic Solvent Solubility

The iodine atom significantly increases lipophilicity compared to the parent benzylpyrrolidine, enhancing solubility in non-polar and chlorinated solvents.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred for extraction from basic aqueous phases. |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Ideal for Pd-catalyzed coupling reactions; difficult to remove by evaporation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (50–100 mg/mL) | Solubility decreases as alcohol chain length increases. Good for recrystallization as HCl salts. |

| Ethers | THF, Diethyl Ether, MTBE | Good (20–50 mg/mL) | Useful for Grignard formation or lithiation (via I-Li exchange). |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (10–30 mg/mL) | Standard solvent for silica gel chromatography. |

| Alkanes | Hexanes, Heptane | Poor (<5 mg/mL) | Used as an antisolvent to precipitate the compound or its salt. |

B. Aqueous Solubility & pH Dependence

As a tertiary amine, 1-(4-Iodobenzyl)pyrrolidine exhibits a "solubility switch" based on pH.

-

pH < 4 (Acidic): Protonation of the pyrrolidine nitrogen forms the cation (

).-

Solubility:High (Miscible to >100 mg/mL).

-

Application: Acidic washes (1M HCl) effectively sequester the compound into the aqueous phase during workup.

-

-

pH > 10 (Basic): The compound exists as the free base (neutral).

-

Solubility:Very Low (<0.1 mg/mL).

-

Application: Basification (NaOH/NaHCO₃) forces precipitation or oiling out, allowing extraction into organic solvents.

-

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for solvent selection based on the intended application (Reaction vs. Purification).

Figure 1: Strategic solvent selection map based on chemical application.

Experimental Protocols for Solubility Determination

For regulatory filing or precise formulation, do not rely on visual estimates. Use the following Thermodynamic Equilibrium Solubility Protocol .

Protocol A: Shake-Flask Method (Gold Standard)

Objective: Determine saturation solubility in a specific solvent at 25°C.

-

Preparation:

-

Weigh ~20 mg of 1-(4-Iodobenzyl)pyrrolidine into a 4 mL amber glass vial (protect from light due to C-I bond lability).

-

Add 1.0 mL of the target solvent.

-

-

Equilibration:

-

If the solid dissolves completely, add more compound until a visible suspension (excess solid) remains.

-

Cap tightly and agitate (orbital shaker or magnetic stir bar) at 25°C for 24 hours .

-

-

Separation:

-

Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Critical Step: Ensure the filter membrane is compatible with the solvent (e.g., do not use Nylon for acidic solutions).

-

-

Quantification (HPLC-UV):

-

Dilute the supernatant 100-fold with Acetonitrile:Water (50:50).

-

Inject onto HPLC (C18 Column).

-

Detection: UV at 254 nm (Aryl iodide absorption).

-

Calculate concentration against a 5-point calibration curve of the standard.

-

Protocol B: Visual "Kinetic" Solubility (Rapid Estimation)

Objective: Quick estimation for reaction solvent screening.

-

Place 5 mg of compound in a vial.

-

Add solvent in aliquots: 50 µL, then 50 µL, then 400 µL.

-

Vortex after each addition.

-

Calculation:

-

Dissolved in 50 µL = >100 mg/mL (High).

-

Dissolved in 100 µL = ~50 mg/mL (Good).

-

Dissolved in 500 µL = ~10 mg/mL (Moderate).

-

Undissolved in 500 µL = <10 mg/mL (Low).

-

Technical Considerations for Researchers

The "Oiling Out" Phenomenon

Benzylpyrrolidine derivatives often form oils rather than crystalline solids upon basification of their acid salts.

-

Cause: The melting point is depressed by impurities and the flexible alkyl linker.

-

Mitigation: If an oil forms during aqueous workup, do not attempt filtration. Extract with DCM, dry over Na₂SO₄, and remove solvent. To induce crystallization, convert to the Hydrochloride (HCl) or Oxalate salt using ethereal HCl or oxalic acid in acetone.

Stability & Handling

-

Light Sensitivity: Aryl iodides are photosensitive. Prolonged exposure to light in solution can lead to liberation of Iodine (

), turning the solution yellow/brown. Always wrap flasks in aluminum foil during solubility testing. -

Nucleophilicity: In solution, the pyrrolidine nitrogen is nucleophilic. Avoid dissolving in alkylating solvents (e.g., Methyl Iodide, Benzyl Bromide) unless a reaction is intended.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2761912, (R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. (Note: Structural analog data used for pKa/LogP inference). Available at: [Link][2]

-

Moorpark College. Experiment 13: Properties of Amines and Amides. (Standard protocols for amine solubility profiling). Available at: [Link]

Sources

Technical Guide: Bioactivity Profiling & Screening Protocol for 1-(4-Iodobenzyl)pyrrolidine

Topic: Initial Screening of 1-(4-Iodobenzyl)pyrrolidine for Bioactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

1-(4-Iodobenzyl)pyrrolidine (CAS: 858676-60-5) is a tertiary amine featuring a pyrrolidine ring coupled to a benzyl group with a para-iodine substitution. While often utilized as a synthetic intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), this scaffold possesses intrinsic pharmacophoric properties relevant to Central Nervous System (CNS) and oncology targets.

This guide outlines a rigorous, self-validating screening protocol to de-orphan the biological activity of this compound. Based on Structure-Activity Relationship (SAR) data of analogous N-benzylamines, the primary screening priority targets are Sigma Receptors (

Physicochemical Profile[1][2][3][4][5][6][7]

-

Molecular Formula:

[1] -

Predicted LogP: ~3.2–3.5 (High lipophilicity, likely BBB permeable)

-

pKa: ~9.5 (Predominantly cationic at physiological pH)

-

Key Moiety: The para-iodo group serves as a steric probe, a halogen bond donor, and a metabolic soft spot (deiodination).

Chemoinformatic Profiling & Target Prediction

Before wet-lab screening, in silico profiling is essential to filter off-target liabilities and prioritize assays.

Structural Homology & Pharmacophore Mapping

The N-benzylpyrrolidine motif is a "privileged structure" found in numerous bioactive ligands.

-

Sigma-1 Receptor (S1R): The tertiary amine mimics the positive charge required for the aspartate anchor (Asp126 in S1R), while the iodobenzyl group fits the hydrophobic pocket. Analogous N-benzylpiperidines (e.g., 4-IBP) are nanomolar S1R ligands used in radiotracing.

-

Histamine H3 Receptor: Many H3 antagonists utilize a pyrrolidine-linker-aryl scaffold.

-

Acetylcholinesterase (AChE): The benzyl group can interact with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of AChE.

Predicted ADMET Risks

-

hERG Inhibition: Tertiary amines with lipophilic tails are high-risk for hERG channel blockade (QT prolongation).

-

Metabolic Stability: The C-I bond is susceptible to oxidative deiodination by CYPs, potentially generating reactive radical species or inactive metabolites.

Primary Screening Protocols (In Vitro)

This section details the experimental workflows for the highest-probability targets.

Sigma Receptor Binding Assay (Radioligand Displacement)

Rationale: Given the structural similarity to haloperidol and specific sigma ligands like PRE-084, this is the highest priority screen.

Protocol:

-

Tissue Source: Guinea pig brain membranes (rich in S1R) or rat liver membranes (rich in S2R). Alternatively, use HEK293 cells overexpressing human S1R.

-

Radioligand:

-Pentazocine (S1R selective) or -

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: 120 min at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding of lipophilic amines).

-

Data Analysis: Calculate

using the Cheng-Prusoff equation.-

Success Criterion:

indicates a "Hit".

-

Cholinesterase Inhibition (Ellman’s Method)

Rationale:N-benzylpyrrolidines are investigated as multi-target ligands for Alzheimer's disease.[3]

Protocol:

-

Enzyme: Recombinant human AChE and BChE.

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Procedure:

-

Incubate compound (0.1 nM – 10

M) with enzyme in phosphate buffer (pH 8.0) for 20 min. -

Add ATCh and DTNB.

-

Measure absorbance at 412 nm (formation of yellow thionitrobenzoate anion).

-

-

Control: Donepezil (Positive Control).

Secondary Functional Assays & Safety

Binding affinity does not equate to efficacy. Functional assays determine if the compound is an agonist or antagonist.

Functional Readout: Calcium Mobilization (Sigma-1 Agonism)

S1R agonists facilitate calcium transfer from the ER to mitochondria via the IP3 receptor.

-

Cell Line: CHO or SK-N-SH cells.

-

Dye: Fura-2 AM or Fluo-4.

-

Stimulus: Bradykinin or ATP (to induce

release). -

Readout: If 1-(4-iodobenzyl)pyrrolidine is an agonist , it will potentiate the bradykinin-induced

spike. Antagonists will have no effect or dampen the response.

Cytotoxicity Screen (Safety)

-

Assay: CellTiter-Glo (ATP quantification).

-

Cell Lines: HepG2 (Hepatotoxicity), SH-SY5Y (Neurotoxicity).

-

Threshold:

suggests general toxicity rather than specific target engagement.

Visualization: Screening Workflow & Signaling

Figure 1: Integrated Screening Workflow

Caption: A logical decision tree for profiling 1-(4-Iodobenzyl)pyrrolidine, moving from computational prediction to functional validation.

Figure 2: Sigma-1 Receptor Modulation Mechanism

Caption: Putative mechanism of action if the compound acts as a Sigma-1 Receptor agonist, modulating ER-Mitochondria signaling.

Data Interpretation & Hit Validation

Quantitative Metrics

| Parameter | Method | Target Value | Interpretation |

| Radioligand Binding | High affinity; likely specific. | ||

| Ligand Efficiency (LE) | Good candidate for optimization. | ||

| Selectivity Ratio | Reduces side-effect risks. |

The "Iodine Effect"

The iodine atom is heavy and lipophilic. In binding assays, it often provides a 10-fold affinity boost over the bromo- or chloro- analogs due to:

-

Halogen Bonding: Interaction with backbone carbonyl oxygens in the binding pocket.

-

Hydrophobic Filling: Occupying deep lipophilic cavities. Validation Step: Compare the activity of the 4-Iodo analog with the 4-H (unsubstituted) and 4-Fluoro analogs. A steep drop in potency (

) upon removing iodine confirms its specific structural role.

References

-

Sigma Receptor Ligands: John, C. S., et al. (1994). "Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical." Journal of Medicinal Chemistry. Link

-

Alzheimer's Multi-Target Design: Choubey, P. K., et al. (2020).[3] "Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry. Link

-

Sigma-2 Receptor Ligands: Alon, A., et al. (2021).[4] "Structures of the sigma(2) receptor enable docking for bioactive ligand discovery."[4] Nature.[4] Link

-

Pyrrolidine Scaffold Review: Goti, A. (Ed.). (2023).[5][6] "Recent insights about pyrrolidine core skeletons in pharmacology." PMC.[4] Link

Sources

- 1. 1-(4-IODOBENZYL)PYRROLIDINE | 858676-60-5 [amp.chemicalbook.com]

- 2. 1-(4-Iodobenzyl)pyrrolidine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 3. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Iboga-Derived Ligands for the Sigma‑2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of 1-(4-Iodobenzyl)pyrrolidine

Document ID: AN-SP-20260202-01

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 1-(4-Iodobenzyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery.[1] The protocol herein details a robust and efficient one-pot reductive amination procedure starting from commercially available precursors: 4-iodobenzaldehyde and pyrrolidine. We elaborate on the underlying chemical principles, justify the selection of reagents, and provide a self-validating, step-by-step experimental protocol suitable for implementation in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this and structurally related compounds.

Introduction and Scientific Context

The pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, and to serve as a rigid scaffold for orienting pharmacophoric groups. The title compound, 1-(4-Iodobenzyl)pyrrolidine, combines this important heterocyclic core with an iodinated aromatic ring, which is a versatile functional handle for further chemical elaboration, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings).

This guide focuses on the synthesis of 1-(4-Iodobenzyl)pyrrolidine via direct reductive amination. This method is one of the most important and widely used strategies for forming carbon-nitrogen bonds.[3][4] It involves the condensation of an amine with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ to the target amine.[5]

Synthetic Strategy: The Rationale for One-Pot Reductive Amination

Mechanism of Action

The chosen synthetic route is a one-pot reductive amination, which combines iminium ion formation and reduction into a single operational step.[6] The reaction proceeds through three key mechanistic stages:

-

Hemiaminal Formation: The nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde to form a transient hemiaminal intermediate.

-

Iminium Ion Formation: The hemiaminal undergoes dehydration, often acid-catalyzed, to generate a resonance-stabilized iminium ion. This is typically the rate-limiting step.

-

Hydride Reduction: A selective reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, 1-(4-Iodobenzyl)pyrrolidine.

Sources

Application Note: High-Yield Radiolabeling of 1-(4-Iodobenzyl)pyrrolidine with Iodine-124 for PET Imaging

Executive Summary

This application note details the protocol for the radiosynthesis of 1-(4-[

The protocol utilizes oxidative radioiododestannylation , the gold standard for achieving high specific activity (no-carrier-added) tracers. This guide covers precursor selection, automated/manual synthesis, purification, and rigorous quality control (QC) standards required for translational research.

Scientific Background & Mechanism[1][2][3]

The Target Molecule

1-(4-Iodobenzyl)pyrrolidine is a pharmacophore commonly found in ligands targeting the Sigma-1 receptor (

Reaction Mechanism: Electrophilic Aromatic Substitution

The most efficient route to high specific activity radioiodinated arenes is the substitution of a trialkyltin moiety (destannylation).

-

Oxidation: The radioactive iodide (

I -

Ipso-Attack: The electrophilic iodine attacks the carbon bearing the tributyltin group. The Carbon-Tin bond is weaker and more polarized than Carbon-Hydrogen bonds, ensuring regioselectivity.

-

Elimination: The tributyltin cation is eliminated, leaving the radioiodinated aromatic ring.

Why Iodine-124?

-

Half-life (4.18 d): Allows imaging up to 7–10 days post-injection.

-

Chemistry: Covalent C-I bonds are generally stable in vivo (though deiodination can occur; see Stability section).

-

Quantification: Despite a complex decay scheme (23%

abundance), modern PET scanners with prompt gamma correction can quantify

Materials & Equipment

Reagents

| Reagent | Grade/Specification | Role |

| Precursor | 1-(4-(tributylstannyl)benzyl)pyrrolidine | Substrate for labeling. >95% purity. |

| Radionuclide | [ | Source of radioiodine.[2] High radionuclidic purity (>99%).[2] |

| Oxidant | Chloramine-T (CAT) | Oxidizes I |

| Quench | Sodium Metabisulfite (Na | Stops reaction; reduces excess I |

| Solvent | Acetic Acid (glacial) / Methanol | Reaction medium (acidic pH required for destannylation). |

| Mobile Phase | Acetonitrile / Water (0.1% TFA) | For HPLC purification. |

Equipment

-

Radio-HPLC: System equipped with a C18 semi-prep column and gamma/UV detectors.

-

Dose Calibrator: Calibrated for I-124 (Dial setting usually distinct from I-131).

-

Shielding: 50 mm lead bricks (High energy gammas of I-124 require thicker shielding than F-18).

Experimental Protocol

Precursor Synthesis (Brief)

Note: This step is performed prior to radiolabeling.

To generate the labeling precursor, react 1-(4-iodobenzyl)pyrrolidine with hexabutylditin and Pd(PPh

Radiosynthesis Workflow

Step 1: Preparation

-

Dissolve 50 µg of stannyl precursor in 50 µL of acetic acid/methanol (5:95 v/v).

-

Prepare Chloramine-T solution: 1 mg/mL in water (Fresh).

-

Prepare Metabisulfite solution: 2 mg/mL in water.

Step 2: Labeling Reaction

-

Add [

I]NaI solution (37–185 MBq / 1–5 mCi) to the reaction vial. -

Add 20 µL of Chloramine-T solution.

-

Vortex and incubate at Room Temperature for 5 minutes .

-

Expert Insight: Avoid heating if possible. Destannylation is fast; heat promotes side reactions (chlorination) and volatile iodine release.

-

-

Quench the reaction by adding 20 µL of Sodium Metabisulfite solution.

Step 3: Purification (HPLC)

-

Inject the crude mixture onto a Semi-Prep C18 column (e.g., Phenomenex Luna, 250 x 10 mm).

-

Isocratic Method: 40% Acetonitrile / 60% Water (0.1% TFA). Flow rate: 3 mL/min.

-

Collect the product peak (retention time typically 12–15 min; precursor elutes later).

-

Validation: The stannyl precursor is lipophilic and will retain longer than the iodinated product.

Step 4: Formulation

-

Dilute the collected fraction with 40 mL water.

-

Pass through a C18 Sep-Pak Light cartridge (pre-conditioned).

-

Wash with 5 mL water (removes TFA/Acetonitrile).

-

Elute product with 1 mL Ethanol.

-

Dilute with Saline (0.9%) to <10% Ethanol concentration for injection.

Visualization of Workflow

Figure 1: Critical path for the oxidative destannylation and purification of I-124 labeled benzylpyrrolidines.

Quality Control (QC) & Troubleshooting

A robust QC system is self-validating. If one parameter fails, the batch is rejected.

QC Parameters Table

| Test | Method | Acceptance Criteria |

| Radiochemical Purity | Analytical HPLC | > 95% |

| Radionuclidic Purity | Gamma Spectroscopy | > 99% (Check for I-123/I-125 impurities) |

| Chemical Purity | HPLC (UV 254 nm) | No precursor peaks; < 5 µg/mL impurities |

| Specific Activity | HPLC (Mass calibration) | > 10 GBq/µmol (Required for receptor imaging) |

| Residual Solvents | GC | Ethanol < 10%; Acetonitrile < 410 ppm |

| pH | pH Strip | 4.5 – 7.5 |

Troubleshooting Guide

-

Low Yield (<30%):

-

Cause: Oxidant degraded. Fix: Make Chloramine-T fresh.

-

Cause: pH too high. Fix: Ensure Acetic Acid is present (pH ~4-5 is optimal for electrophilic iodine).

-

-

Impurity in HPLC (Radioactive):

-

Cause: Iodate (

IO

-

-

Low Specific Activity:

-

Cause: Carrier iodine contamination.[4] Fix: Use HPLC grade water/solvents; avoid glass cleaning with iodine detergents.

-

Safety & Handling of Iodine-124[6]

Expert Warning: I-124 presents unique radiological hazards compared to F-18.

-

High Energy Gammas: I-124 emits high-energy gammas (602 keV, 722 keV) alongside positrons. Standard 511 keV shielding (L-blocks) is often insufficient. Use additional lead brick shielding.

-

Volatility: Iodine can be volatile (

). Always maintain basic pH for the stock solution and keep reaction vials sealed until quenched. -

Thyroid Uptake: Personnel must undergo thyroid bioassay screening if volatile iodine is suspected.

References

-

Production and Quality Control

- Qaim, S. M., et al. (2007). "Iodine-124 forms: Soluble physical characteristics and production." Nuclear Medicine and Biology.

-

Source:

-

Radiolabeling Methodology (Destannylation)

- Tlabale, R., et al. (2015). "Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71." Journal of Labelled Compounds and Radiopharmaceuticals.

-

Source:

-

I-124 Physical Properties & Safety

- Pentlow, K. S., et al. (2008). "Quantitative imaging of iodine-124 with PET." Medical Physics.

-

Source:

-

General Review of I-124 Chemistry

- Koehler, L., et al. (2010). "Radiopharmaceutical chemistry with iodine-124: a non-standard radiohalogen for positron emission tomography." Quarterly Journal of Nuclear Medicine and Molecular Imaging.

-

Source:

Sources

Protocol for [123I]-labeling of pyrrolidine derivatives for SPECT imaging

Application Note: High-Yield [123I]-Labeling of Pyrrolidine Derivatives via Oxidative Iododestannylation

Abstract & Scope

This application note details a robust protocol for the radioiodination of pyrrolidine-based ligands with Iodine-123 ([123I]) for Single Photon Emission Computed Tomography (SPECT). Pyrrolidine scaffolds are ubiquitous in neuropharmacology, serving as core pharmacophores for Dopamine (D2/D3), Serotonin (5-HT), and Sigma receptor ligands.

The protocol utilizes oxidative iododestannylation , the industry-standard method for generating high-specific-activity SPECT tracers. This guide addresses specific challenges associated with pyrrolidine derivatives, including pH sensitivity of the nitrogen center and the management of lipophilic organotin byproducts.

Scientific Mechanism: Electrophilic Iododestannylation

The labeling reaction relies on the substitution of a trialkylstannyl (organotin) leaving group by an electrophilic radioiodine species.

-

The Precursor: A tributyltin (

) or trimethyltin ( -

The Oxidant: [123I] is supplied as sodium iodide (

). To form the Carbon-Iodine bond, the iodide anion ( -

The Reaction: The electrophilic iodine attacks the ipso-carbon, displacing the tin moiety.

Why Chloramine-T? While various oxidants exist (Iodogen, Peracetic Acid), Chloramine-T (CAT) is selected for this protocol due to its rapid reaction kinetics and water solubility, allowing for precise stopping of the reaction via chemical quenching.

Visualizing the Reaction Pathway

Figure 1: Mechanism of oxidative iododestannylation. The oxidant generates electrophilic iodine, which displaces the tributyltin group.

Materials & Reagents

| Reagent | Grade/Specification | Function |

| Precursor | >95% Purity (NMR/HPLC) | Substrate (SnBu3-Pyrrolidine) |

| [123I]NaI | >300 mCi/mL, in 0.05M NaOH | Radionuclide source |

| Chloramine-T | 1 mg/mL (Freshly prepared) | Oxidizing agent |

| Acetic Acid | Glacial (99.9%) | pH adjustment / Solvent |

| Ethanol | Absolute, Anhydrous | Precursor solvent |

| Sodium Metabisulfite | 1 mg/mL (aq) | Quenching agent (Reductant) |

| HPLC Solvents | HPLC Grade (Acetonitrile/Water) | Purification |

Experimental Protocol

Safety Note: Perform all steps behind 50mm lead shielding. Handle [123I] with extreme care to avoid thyroid uptake.

Phase 1: The Labeling Reaction

-

Precursor Solubilization: Dissolve 50

g of the stannylated pyrrolidine precursor in 50-

Expert Insight: Pyrrolidine derivatives are often lipophilic. If the precursor crashes out upon adding aqueous buffer, the yield will plummet. Maintain at least 30-50% organic solvent in the reaction vial.

-

-

Buffer Preparation: Prepare 0.5 M Phosphate Buffer or Ammonium Acetate (pH 4.0).

-

Why pH 4? Basic conditions favor the formation of hypoiodite (

), which is a poor electrophile. Acidic conditions stabilize the electrophilic iodonium species.

-

-

Reaction Assembly:

-

Add 50

L Precursor solution to a conical reaction vial. -

Add 20-50 mCi (740-1850 MBq) of [123I]NaI solution.

-

Add 10

L of 0.5 M Buffer (pH 4). -

Initiation: Add 10

L of Chloramine-T solution (1 mg/mL in water).

-

-

Incubation: Vortex gently and incubate at room temperature (

) for 5 minutes .-

Caution: Do not heat unless necessary. Heating pyrrolidines with oxidants can lead to N-oxidation or ring opening.

-

-

Quenching: Add 10

L of Sodium Metabisulfite (1 mg/mL) to neutralize excess oxidant and reduce unreacted electrophilic iodine back to iodide.

Phase 2: Purification (HPLC)

Direct injection of the crude mixture onto HPLC is required to separate the labeled product from the massive excess of unlabeled precursor and the toxic organotin byproducts.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5

m, 4.6 x 150 mm. -

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 20% B to 80% B over 20 minutes (Adjust based on lipophilicity).

-

Flow Rate: 1.0 mL/min.

Collection: Collect the radioactive peak corresponding to the reference standard retention time. Discard the "void volume" (containing free [123I]I-) and the late-eluting peak (unreacted tin precursor).

Phase 3: Formulation

-

Dilute the collected HPLC fraction with 40 mL of sterile water.

-

Pass through a C18 Sep-Pak Light cartridge (pre-conditioned with EtOH/Water).

-

Wash cartridge with 5 mL sterile water (removes TFA and acetonitrile).

-

Elute product with 1 mL Ethanol.

-

Dilute with 9 mL Saline (0.9% NaCl) to yield a final formulation of 10% EtOH/Saline.

-

Filter through a 0.22

m sterile filter into a sterile vial.

Quality Control & Validation

A self-validating system requires strict QC criteria.

| Test | Method | Acceptance Criteria |

| Radiochemical Purity (RCP) | Radio-HPLC / iTLC | > 95% |

| Chemical Purity | HPLC (UV 254nm) | No significant UV impurities |

| Residual Tin | ICP-MS or Limit Test | < 50 ppm (Safety Critical) |

| pH | pH Strip/Meter | 5.5 - 7.5 |

| Sterility | Culture/Endotoxin | Sterile / < 175 EU/V |

Workflow Logic Diagram

Figure 2: Production and Quality Control Logic Tree.

Troubleshooting & Expert Insights

-

Low Radiochemical Yield (<40%):

-

Cause: Precursor instability or insufficient oxidant.

-

Fix: Ensure the precursor is stored at -20°C under argon. Increase Chloramine-T concentration slightly, but monitor for chlorination byproducts (M+34 mass peaks).

-

-

"Sticky" Activity (Loss on glassware):

-

Cause: Pyrrolidine derivatives can be highly lipophilic and cationic.

-

Fix: Use silanized glass vials or polypropylene. Ensure the reaction solvent has sufficient Ethanol (30-50%).

-

-

Volatile Activity:

-

Cause: Formation of [123I]-Butyl Iodide (from the butyl-tin group) via radical side reactions.

-

Fix: This is a known issue with tributyltin precursors. Keep the reaction vial closed. This byproduct is volatile and usually evaporates during the formulation step or elutes separately on HPLC.

-

References

-

Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis. Link

-

Kung, M. P., et al. (2002).[1] "Radioiodinated styrylbenzene derivatives as potential SPECT imaging agents for amyloid plaque detection in Alzheimer's disease." Journal of Molecular Neuroscience, 19(1-2), 7-10. Link

-

Katsifis, A., et al. (2006). "A rapid and efficient preparation of [123I]radiopharmaceuticals using a small HPLC (Rocket) column." Applied Radiation and Isotopes, 64(1), 27-31.[2] Link

-

Milius, R. A., et al. (1997). "Formation of 1-[123I]iodobutane in labeling [123I]iomazenil by iododestannylation: implications for the reaction mechanism." Nuclear Medicine and Biology, 24(4), 363-369. Link

Sources

- 1. Radioiodinated styrylbenzene derivatives as potential SPECT imaging agents for amyloid plaque detection in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid and efficient preparation of [123I]radiopharmaceuticals using a small HPLC (Rocket) column - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1-(4-Iodobenzyl)pyrrolidine as a Versatile Precursor for Radiopharmaceutical Development

Abstract: This document provides a comprehensive technical guide for researchers, radiochemists, and drug development professionals on the utilization of 1-(4-Iodobenzyl)pyrrolidine as a precursor for synthesizing radiopharmaceuticals. The benzylpyrrolidine scaffold is a key structural motif in molecules targeting various biological systems, and the presence of an aryl iodide facilitates straightforward radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as targeted radiotherapy. These application notes detail the rationale behind its use, step-by-step protocols for radiolabeling, purification methodologies, and rigorous quality control procedures essential for preclinical and clinical translation.

Introduction to 1-(4-Iodobenzyl)pyrrolidine

The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling non-invasive diagnosis and therapy of various diseases, including cancer and neurological disorders.[1][2] The selection of a suitable precursor molecule is a critical first step, dictating the feasibility of radiolabeling, the stability of the final product, and its biological targeting efficacy.

1-(4-Iodobenzyl)pyrrolidine serves as an excellent foundational scaffold for several reasons:

-

Radiolabeling Versatility: The aryl-iodide bond is amenable to well-established radioiodination techniques, allowing for the incorporation of various iodine isotopes.

-

Structural Significance: The benzylpyrrolidine core is a privileged structure in medicinal chemistry, found in compounds with diverse biological activities. Its derivatives can be designed to target specific receptors, enzymes, or transporters.

-

Chemical Stability: The molecule provides a stable framework that can withstand the conditions required for radiolabeling and maintain its integrity in vivo.

This guide will focus on the practical application of this precursor, providing both the "how" and the "why" for each critical step in the production of a novel radiopharmaceutical agent.

Physicochemical Properties

A thorough understanding of the precursor's properties is fundamental to developing robust protocols.

| Property | Value | Significance in Radiochemistry |

| Chemical Formula | C₁₁H₁₄IN | Defines stoichiometry for reaction calculations. |

| Molecular Weight | 287.14 g/mol | Essential for calculating molar quantities and specific activity. |

| Appearance | Off-white to light yellow solid | Visual check for precursor quality. |

| Solubility | Soluble in DMSO, DMF, Acetonitrile | Dictates choice of solvent for radiolabeling reactions. |

| Storage | 2-8°C, protect from light | Aryl iodides can be light-sensitive; proper storage prevents degradation. |

Radiolabeling Workflow and Methodologies

The overall process of converting the precursor into a final, injectable radiopharmaceutical follows a validated, multi-step workflow.

Diagram 1: General workflow for radiopharmaceutical production.

Protocol: Radioiodination via Electrophilic Substitution

This protocol describes the direct labeling of 1-(4-Iodobenzyl)pyrrolidine using an oxidizing agent to convert radioactive iodide (I⁻) into an electrophilic iodine species (I⁺), which then substitutes the non-radioactive iodine on the aromatic ring.

Principle of Causality: The C-I bond on the phenyl ring is relatively stable. To facilitate an exchange with radioactive iodide, the incoming radioiodide must be "activated." Oxidizing agents like Iodo-Gen® or Chloramine-T achieve this by converting the nucleophilic [¹²³I]I⁻ into an electrophilic species, which is highly reactive towards the electron-rich aromatic ring.

Diagram 2: Electrophilic radioiodination reaction scheme.

Materials:

-

1-(4-Iodobenzyl)pyrrolidine (1 mg/mL in ethanol)

-

[¹²³I]Sodium Iodide (in 0.1 M NaOH)

-

Iodo-Gen® pre-coated reaction vials (100 µg)

-

Sodium metabisulfite solution (50 mg/mL in water)

-

0.1 M Phosphate buffer (pH 7.4)

-

Sterile water for injection

-

Ethanol (USP grade)

Step-by-Step Protocol:

-

Vial Preparation: Place an Iodo-Gen® coated vial into a lead pot.

-

Buffer Addition: Add 100 µL of 0.1 M phosphate buffer to the vial.

-

Radionuclide Addition: Carefully transfer the desired activity of [¹²³I]NaI (e.g., 370 MBq, 10 mCi) into the Iodo-Gen® vial.

-

Precursor Addition: Add 5-10 µL (5-10 µg) of the 1-(4-Iodobenzyl)pyrrolidine stock solution to the reaction vial.

-

Incubation: Gently swirl the vial and let the reaction proceed at room temperature for 15 minutes. Monitor the reaction progress by radio-TLC if required.

-

Expert Note: The reaction time is a balance. Too short, and the radiochemical yield will be low. Too long, and the risk of radio-oxidative damage to the molecule increases. 15 minutes is a typical starting point for Iodo-Gen® reactions.

-

-

Quenching: Stop the reaction by adding 100 µL of sodium metabisulfite solution. This reduces any remaining oxidizing species, preventing further reaction and protecting the product.

-

Dilution: Dilute the reaction mixture with 800 µL of the initial mobile phase for HPLC purification.

Purification Protocol

Purification is a mandatory step to ensure that only the desired radiolabeled compound is administered, removing unreacted radioiodide and chemical impurities.[3]

Principle of Causality: Reversed-phase HPLC separates molecules based on their polarity. The desired product, 1-(4-iodobenzyl)pyrrolidine, is significantly more lipophilic (less polar) than the primary radiochemical impurity, free [¹²³I]iodide. Therefore, the product will be retained longer on the nonpolar C18 column, allowing for its clean separation and collection.

Methodology: Semi-Preparative Reversed-Phase HPLC

-

Column: C18, 10 µm, 250 x 10 mm

-

Mobile Phase: 45:55 Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water

-

Flow Rate: 4.0 mL/min

-

Detectors:

-

UV Detector (λ = 254 nm) to detect the non-radioactive precursor and product.

-

Radiodetector to detect the radioactive components.

-

Step-by-Step Protocol:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on both detectors.

-

Injection: Inject the quenched reaction mixture from step 2.7 onto the HPLC.

-

Fraction Collection: Collect the radioactive peak corresponding to the retention time of the product, which should be well-separated from the early-eluting free [¹²³I]iodide peak. The identity is confirmed by comparing the retention time to a non-radioactive standard.

-

Solvent Removal: The collected HPLC fraction is typically diluted with sterile water and passed through a C18 Sep-Pak® cartridge. The cartridge traps the product, which is then eluted with a small volume of ethanol (e.g., 1 mL).

-

Final Formulation: The ethanol solution is diluted with sterile saline or a suitable buffer for injection to achieve the desired final concentration and reduce the ethanol content to <10% (v/v). The solution is then passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control: A Self-Validating System

Rigorous quality control (QC) is non-negotiable and ensures the safety and efficacy of the radiopharmaceutical.[4][5] An unacceptable radiochemical purity can lead to unintended radiation dose to non-target organs, such as the thyroid from free iodide.[3]

Diagram 3: Quality control decision workflow.

QC Specifications and Methods

The final product must meet a series of predefined specifications before it can be released for use.

| QC Test | Method | Acceptance Criteria | Rationale |

| Appearance | Visual Inspection | Clear, colorless, free of particulates | Ensures absence of precipitation or foreign matter. |

| pH | pH meter or strip | 4.5 – 7.5 | Ensures physiological compatibility and stability of the compound.[6] |

| Radiochemical Purity (RCP) | Analytical radio-HPLC or radio-TLC | ≥ 95% | Guarantees that the vast majority of radioactivity is in the form of the desired drug, minimizing off-target radiation.[7] |

| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.9% (specific to isotope) | Confirms that the radioactivity comes only from the intended radionuclide. |

| Sterility | USP <71> Sterility Tests | No microbial growth | Mandatory for human use. Ensures the product is free from bacteria and fungi. |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU/V (volume dependent) | Mandatory for human use. Ensures the product is free from pyrogens that can cause a fever response. |

Protocol: Radiochemical Purity by radio-TLC

This provides a rapid method for determining RCP.

Principle of Causality: Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. By choosing an appropriate solvent system, free iodide (polar) can be separated from the radiolabeled product (less polar).

-

Stationary Phase: Silica gel plate

-

Mobile Phase: Ethyl Acetate

-

Procedure:

-

Spot a small drop of the final product onto the baseline of the TLC plate.

-

Develop the plate in a chamber containing the mobile phase until the solvent front nears the top.

-

Dry the plate.

-

Analyze the plate using a radio-TLC scanner.

-

-

Interpretation:

-

The radiolabeled product (less polar) will move up the plate with the solvent front (Rf ≈ 0.8-0.9).

-

Free radioiodide (polar) will remain at the origin (Rf = 0).

-

RCP (%) = [Activity of Product Spot / (Total Activity on Plate)] x 100

-

Preclinical Evaluation Considerations

Once a radiopharmaceutical batch has passed all QC tests, it can proceed to preclinical evaluation to assess its biological behavior.[2][8]

-

In Vitro Stability: The radiopharmaceutical is incubated in human or animal plasma at 37°C, and its RCP is measured at various time points (e.g., 1, 2, 4 hours) to ensure it does not rapidly degrade in a biological matrix.[9]

-

In Vivo Biodistribution: The agent is administered to animal models (e.g., mice or rats), and at set time points, organs are harvested to quantify the tracer uptake (% Injected Dose per gram of tissue), revealing its targeting and clearance profile.[9][10]

-

PET/SPECT Imaging: Animal models, often bearing tumors or modeling a specific disease, are imaged to visually confirm target engagement and assess the tracer's potential for diagnostic imaging.[11]

These preclinical steps are essential to validate the radiopharmaceutical's utility before considering any clinical trials in humans.[1]

References

-

Sadeghzadeh, M., et al. (2017). Radioiodination and preclinical evaluation of 4-benzyl-1-(3-[ 125 I]-iodobenzylsulfonyl)piperidine as a breast tumor imaging tracer in mouse. Nuclear Medicine and Biology. Available at: [Link]

-

Islam, E., Muzzioli, R., & Pisaneschi, F. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson. Available at: [Link]

-

Ferreira, C. L., et al. (2014). Radiolabeled bombesin derivatives for preclinical oncological imaging. Biomedical and Biopharmaceutical Research. Available at: [Link]

-

Zoghi, M., et al. (2020). Preclinical Evaluation of New and Highly Potent Analogues of Octreotide for Predictive Imaging and Targeted Radiotherapy. ResearchGate. Available at: [Link]

-

Schintlmeister, A., et al. (2023). Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]BOLD-100. PubMed. Available at: [Link]

-

Schintlmeister, A., et al. (2023). Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]BOLD-100. MDPI. Available at: [Link]

-

Preshlock, S., et al. (2016). A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. National Institutes of Health. Available at: [Link]

-

ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (2010). ResearchGate. Available at: [Link]

-

Lastoria, S., & De Martinis, F. (2004). Design, synthesis and preclinical evaluation of radiolabeled peptides for diagnosis and therapy. PubMed. Available at: [Link]

-

Tasdelen, B., & Kam, E. (2014). Quality control of iodine-131-labeled metaiodobenzylguanidine. ResearchGate. Available at: [Link]

-

Iglesias, E., et al. (2022). Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. National Institutes of Health. Available at: [Link]

-

Hung, J. C. (2009). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. Available at: [Link]

-

Green, M., et al. (2017). Radiosynthesis of no-carrier-added meta-[124I] iodobenzylguanidine for PET imaging of metastatic neuroblastoma. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]

-

Lee, C. H., et al. (2012). Automated synthesis of [F-18]Florbetaben as Alzheimer's disease imaging agent based on a synthesis module system. ResearchGate. Available at: [Link]

- Synthesis method for N-substituted-4-piperidone. (2012). Google Patents.

-

Iglesias, E., et al. (2022). Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. ResearchGate. Available at: [Link]

-

Yilmaz, O., & Kilcar, A. Y. (2022). A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification. National Institutes of Health. Available at: [Link]

-

de Vries, L. H., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. National Institutes of Health. Available at: [Link]

-

Wang, Y., et al. (2021). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PubMed Central. Available at: [Link]

-

Basile, A., et al. (2022). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. MDPI. Available at: [Link]

-

McClure, C. K., & Jung, J. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. Available at: [Link]

-

Hirsch, J. I. (1975). Radiopharmaceutical Production and Quality Control. VCU Scholars Compass. Available at: [Link]

-

Jalilian, A. R. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research. Available at: [Link]

-

da Cruz, L. F., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]

-

Gao, M., et al. (2011). GMP-compliant automated synthesis of [18F]AV-45 (Florbetapir F 18) for imaging Β-amyloid plaques in human brain. ResearchGate. Available at: [Link]

-

Hatori, A., et al. (2022). Automated radiosynthesis of two 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety, [18F]FMISO and [18F]PM-PBB3, via [18F]epifluorohydrin. PubMed Central. Available at: [Link]

Sources

- 1. Radiolabeled bombesin derivatives for preclinical oncological imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and preclinical evaluation of radiolabeled peptides for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 7. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]BOLD-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Radioiodination and preclinical evaluation of 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine as a breast tumor imaging tracer in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Developing novel PET tracers from benzylpyrrolidine structures

Application Notes & Protocols

Topic: Developing Novel PET Tracers from Benzylpyrrolidine Structures for In Vivo Molecular Imaging

Audience: Researchers, scientists, and drug development professionals in the fields of radiopharmaceutical chemistry, molecular imaging, and neuroscience.

Abstract: The benzylpyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS). This document provides a comprehensive guide for the development of novel Positron Emission Tomography (PET) tracers derived from this versatile chemical framework. As a Senior Application Scientist, this guide synthesizes established radiochemical principles with practical, field-proven insights, moving beyond a simple recitation of steps to explain the critical reasoning behind experimental design. We will cover the entire translational pipeline, from initial tracer design and precursor synthesis to preclinical validation, ensuring that each protocol is presented as a self-validating system with integrated quality control.

Introduction: The Benzylpyrrolidine Scaffold as a Platform for PET Tracer Innovation

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that allows for the quantitative assessment of physiological and biochemical processes in vivo.[1][2][3] The power of PET lies in the use of specific radiotracers—biologically active molecules labeled with a short-lived positron-emitting radionuclide. The development of novel tracers is paramount to expanding the applications of PET, from oncology to cardiology and neurology.[4][5][6][7]

The benzylpyrrolidine core is of particular interest for developing new PET tracers, especially for neuroreceptor imaging.[8][9] Its structural rigidity and stereochemical properties allow for high-affinity and selective interactions with numerous CNS targets, including dopamine transporters, serotonin receptors, and N-methyl-D-aspartate (NMDA) receptors.[9][10] This guide provides the strategic framework and detailed protocols necessary to harness the potential of this scaffold, transforming promising benzylpyrrolidine-based compounds into validated PET imaging agents.

Section 1: The Tracer Development Pipeline: A Strategic Overview

The path from a lead compound to a clinically viable PET tracer is a multi-stage process that requires a multidisciplinary approach, combining chemistry, biology, and pharmacology.[7] Each stage serves as a critical filter, designed to identify candidates with the highest probability of success. A failure to rigorously validate a tracer at any step can lead to ambiguous imaging data and costly late-stage attrition.[1]

The overall workflow is designed to systematically evaluate a candidate based on key performance criteria for a successful PET tracer:

-

High Target Affinity & Selectivity: The tracer must bind strongly to its intended target with minimal off-target interactions.

-

Blood-Brain Barrier (BBB) Penetration: For CNS targets, the tracer must efficiently cross the BBB.

-

Favorable Pharmacokinetics: The tracer should exhibit rapid uptake in the target tissue and clear quickly from non-target tissues to produce a high-contrast image.

-

Metabolic Stability: The tracer should be resistant to rapid metabolism, as radiolabeled metabolites can confound image interpretation.

Section 2: Radiochemistry: From Precursor to Purified Tracer

The success of a PET tracer is fundamentally dependent on a robust and reproducible radiosynthesis.[2][11] For benzylpyrrolidine structures, labeling with Fluorine-18 ([¹⁸F]) is often preferred due to its 109.8-minute half-life, which allows for multi-step synthesis, purification, and distribution to imaging centers.[8][12][13]

Protocol 2.1: Synthesis of the Labeling Precursor

Rationale: The precursor is the non-radioactive version of the tracer, modified with a leaving group at the position where the radionuclide will be attached. The choice of leaving group is critical for achieving high radiolabeling efficiency. For aromatic fluorination, a trimethylammonium salt or a diaryliodonium salt can be effective.[3][11] For aliphatic fluorination, tosylate (OTs) or nosylate (ONs) groups are commonly used due to their excellent reactivity in nucleophilic substitution reactions.[14] This protocol outlines the synthesis of a tosylated precursor for aliphatic [¹⁸F]-fluorination.

Methodology:

-

Protecting Group Introduction:

-

Dissolve the starting benzylpyrrolidine derivative (containing a primary or secondary alcohol) in dichloromethane (DCM).

-

Add a suitable amine protecting group, such as di-tert-butyl dicarbonate (Boc₂O), and a base like triethylamine (TEA). The Boc group is chosen for its stability during the subsequent tosylation step and its ease of removal under acidic conditions, which are often compatible with the final tracer structure.

-

Stir at room temperature for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Perform an aqueous workup and purify the Boc-protected intermediate by column chromatography.

-

-

Tosylation (Leaving Group Installation):

-

Dissolve the Boc-protected alcohol in DCM and cool to 0°C in an ice bath. This is done to control the exothermic reaction with tosyl chloride.

-

Add pyridine, followed by p-toluenesulfonyl chloride (TsCl) portion-wise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine to remove excess reagents and byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the tosylated precursor by flash chromatography.

-

-

Final Deprotection (if necessary):

-

If the final tracer requires a free amine, the Boc group must be removed.

-

Dissolve the purified tosylated precursor in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).

-

Stir at room temperature for 1-2 hours. Monitor deprotection by TLC.

-

Evaporate the solvent and TFA under reduced pressure. The resulting product is the final precursor, ready for radiolabeling.

-

-

Quality Control (QC):

-

Confirm the identity and purity of the final precursor using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >98% to avoid side reactions during radiolabeling.

-

Protocol 2.2: Automated [¹⁸F]-Fluorination and Purification

Rationale: Radiosynthesis must be performed rapidly and efficiently due to the short half-life of ¹⁸F. Automated synthesis modules are standard practice as they provide shielding, precise control over reaction parameters, and reproducibility.[2][14] The process involves activating the [¹⁸F]fluoride, performing the nucleophilic substitution, and purifying the crude product.

Methodology:

-

[¹⁸F]Fluoride Activation:

-

Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

-

The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. K₂₂₂ is a phase-transfer catalyst that chelates the potassium ion, making the fluoride anion "naked" and highly nucleophilic.

-